molecular formula C27H16BrN5O2 B14923880 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B14923880
M. Wt: 522.4 g/mol
InChI Key: ZGKOCOYDROUDNW-ZHZULCJRSA-N
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Description

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 4-bromophenyl and 1,3-benzoxazole moieties, followed by their coupling through imine formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the imine or nitrile groups.

    Substitution: Halogen substitution reactions can occur at the bromophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

The uniqueness of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H16BrN5O2

Molecular Weight

522.4 g/mol

IUPAC Name

(2Z)-2-[[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H16BrN5O2/c1-15-19(13-29)25-31-21-4-2-3-5-23(21)33(25)27(34)20(15)14-30-18-10-11-24-22(12-18)32-26(35-24)16-6-8-17(28)9-7-16/h2-12,14,30H,1H3/b20-14-

InChI Key

ZGKOCOYDROUDNW-ZHZULCJRSA-N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NC4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)Br)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)Br)C#N

Origin of Product

United States

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